- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,
Cas no 948570-75-0 (1-(2-methoxyethyl)-4-nitro-pyrazole)

948570-75-0 structure
Nombre del producto:1-(2-methoxyethyl)-4-nitro-pyrazole
Número CAS:948570-75-0
MF:C6H9N3O3
Megavatios:171.153960943222
MDL:MFCD02755678
CID:829562
PubChem ID:57820554
1-(2-methoxyethyl)-4-nitro-pyrazole Propiedades químicas y físicas
Nombre e identificación
-
- 1-(2-methoxyethyl)-4-nitro-1H-Pyrazole
- 1-(2-methoxyethyl)-4-nitropyrazole
- 1H-Pyrazole, 1-(2-methoxyethyl)-4-nitro-
- SGZBZPUTFUMZBQ-UHFFFAOYSA-N
- KM3319
- AK202787
- V9483
- COCCN1C=C(C=N1)[N+]([O-])=O
- 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole (ACI)
- 1-(2-methoxyethyl)-4-nitro-pyrazole
- MFCD02755678
- DS-10308
- SY236652
- DA-31361
- SCHEMBL2173500
- CS-0124091
- 948570-75-0
- DTXSID601284996
- YMB57075
- AKOS027253177
-
- MDL: MFCD02755678
- Renchi: 1S/C6H9N3O3/c1-12-3-2-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3
- Clave inchi: SGZBZPUTFUMZBQ-UHFFFAOYSA-N
- Sonrisas: [O-][N+](C1=CN(CCOC)N=C1)=O
Atributos calculados
- Calidad precisa: 171.06439116g/mol
- Masa isotópica única: 171.06439116g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 3
- Complejidad: 159
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -0.2
- Superficie del Polo topológico: 72.9
1-(2-methoxyethyl)-4-nitro-pyrazole PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | B486310-100mg |
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |
948570-75-0 | 100mg |
$ 80.00 | 2022-06-07 | ||
abcr | AB422803-1 g |
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole; . |
948570-75-0 | 1g |
€144.50 | 2023-04-24 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0707-10G |
1-(2-methoxyethyl)-4-nitro-pyrazole |
948570-75-0 | 95% | 10g |
¥ 1,597.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0707-100G |
1-(2-methoxyethyl)-4-nitro-pyrazole |
948570-75-0 | 95% | 100g |
¥ 9,662.00 | 2023-04-12 | |
Chemenu | CM255956-25g |
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |
948570-75-0 | 95+% | 25g |
$520 | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57640-250mg |
1-(2-Methoxyethyl)-4-nitro-1h-pyrazole |
948570-75-0 | 97% | 250mg |
¥156.0 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG382-200mg |
1-(2-methoxyethyl)-4-nitro-pyrazole |
948570-75-0 | 97% | 200mg |
131.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG382-5g |
1-(2-methoxyethyl)-4-nitro-pyrazole |
948570-75-0 | 97% | 5g |
822.0CNY | 2021-08-04 | |
TRC | B486310-50mg |
1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |
948570-75-0 | 50mg |
$ 65.00 | 2022-06-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57640-25g |
1-(2-Methoxyethyl)-4-nitro-1h-pyrazole |
948570-75-0 | 97% | 25g |
¥2414.0 | 2024-07-19 |
1-(2-methoxyethyl)-4-nitro-pyrazole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt; 5 h, rt → 90 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, reflux
Referencia
- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitorsBioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 4 - 16 h, rt
Referencia
- Preparation of pyrazole derivatives and compositions containing them for the treatment and prevention of diseases associated with hypermineralization, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C
Referencia
- Preparation of hydroxyamidine derivatives useful as indoleamine 2,3-dioxygenase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, 80 °C
Referencia
- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, 100 °C
Referencia
- Preparation of heterocyclic compounds as CDK kinase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 6 h, rt → 60 °C
Referencia
- Preparation of substituted pyrrolopyrimidine compounds, compositions thereof, and their use in the treatment of triple negative breast cancer, United States, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ; overnight, reflux
Referencia
- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 16 h, 80 °C
Referencia
- Pyrimidine derivatives as EGFR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of lung cancer, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux
Referencia
- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 4 h, 80 °C
Referencia
- Preparation of pyrazolylaminopyrimidinylbenzylthiazolecarboxamide derivatives and analogs for use as Bruton's tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 5 h, rt → 90 °C
Referencia
- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 16 h, 80 °C
Referencia
- Pyrimidopyrazole compounds as fourth generation EGFR inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 30 min, rt
1.2 rt; 16 h, rt
1.3 Solvents: Water ; rt
1.2 rt; 16 h, rt
1.3 Solvents: Water ; rt
Referencia
- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 3 h, rt
Referencia
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 d, 60 °C
Referencia
- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C
Referencia
- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, reflux
Referencia
- Nitrogen-containing heteroaromatic ring derivative as tyrosine kinase inhibitor and its preparation, World Intellectual Property Organization, , ,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 60 °C
Referencia
- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking studyBioorganic Chemistry, 2020, 102,,
1-(2-methoxyethyl)-4-nitro-pyrazole Raw materials
1-(2-methoxyethyl)-4-nitro-pyrazole Preparation Products
1-(2-methoxyethyl)-4-nitro-pyrazole Literatura relevante
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:948570-75-0)1-(2-methoxyethyl)-4-nitro-pyrazole

Pureza:99%/99%
Cantidad:5g/25g
Precio ($):162.0/338.0